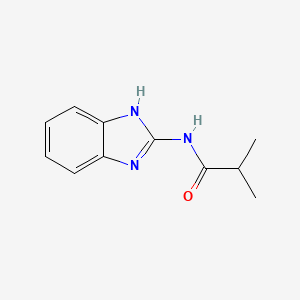
Propionamide, N-(benzimidazol-2-yl)-2-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a synthetic compound that is used in research to study its mechanism of action, biochemical and physiological effects, and its potential as a therapeutic agent.
作用機序
The exact mechanism of action of Propionamide, N-(benzimidazol-2-yl)-2-methyl- is not fully understood. However, studies have shown that it can inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Propionamide, N-(benzimidazol-2-yl)-2-methyl- has been shown to have various biochemical and physiological effects. Studies have shown that it can induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting their cell cycle. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the major advantages of using Propionamide, N-(benzimidazol-2-yl)-2-methyl- in lab experiments is its potential as a therapeutic agent. It has been shown to have antitumor, antibacterial, and antifungal properties, making it a versatile compound for various applications. However, one of the limitations of using Propionamide, N-(benzimidazol-2-yl)-2-methyl- is its potential toxicity. Studies have shown that it can cause cytotoxicity in normal cells at high concentrations, which can limit its use in certain applications.
将来の方向性
There are several future directions for the research on Propionamide, N-(benzimidazol-2-yl)-2-methyl-. One of the primary areas of research is the development of new therapeutic agents based on its structure. Studies have shown that modifying the structure of Propionamide, N-(benzimidazol-2-yl)-2-methyl- can lead to compounds with improved efficacy and reduced toxicity. Additionally, research on the mechanism of action of Propionamide, N-(benzimidazol-2-yl)-2-methyl- can lead to a better understanding of its potential applications in various fields, including cancer treatment and antibiotic development.
Conclusion:
In conclusion, Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis of Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a multi-step process that involves the reaction of various chemicals. It has been extensively used in scientific research to study its potential as a therapeutic agent, and studies have shown that it has antitumor, antibacterial, and antifungal properties. However, its potential toxicity can limit its use in certain applications. There are several future directions for the research on Propionamide, N-(benzimidazol-2-yl)-2-methyl-, including the development of new therapeutic agents based on its structure and a better understanding of its mechanism of action.
合成法
The synthesis of Propionamide, N-(benzimidazol-2-yl)-2-methyl- is a multi-step process that involves the reaction of various chemicals. The synthesis process starts with the reaction of 2-methylbenzimidazole with propionyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to form the final product Propionamide, N-(benzimidazol-2-yl)-2-methyl-. The yield of the final product is around 60-70%, and the purity of the compound can be further improved by recrystallization.
科学的研究の応用
Propionamide, N-(benzimidazol-2-yl)-2-methyl- has been extensively used in scientific research to study its potential applications in various fields. One of the primary research areas is its potential as a therapeutic agent. Studies have shown that Propionamide, N-(benzimidazol-2-yl)-2-methyl- has antitumor activity and can inhibit the growth of cancer cells. It has also been shown to have antibacterial and antifungal properties, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7(2)10(15)14-11-12-8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFBVPWDPRTTLQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=NC2=CC=CC=C2N1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propionamide, N-(benzimidazol-2-yl)-2-methyl- | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

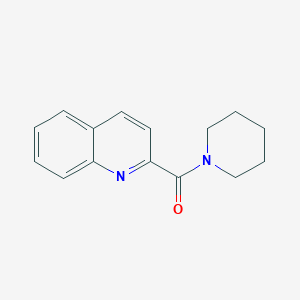
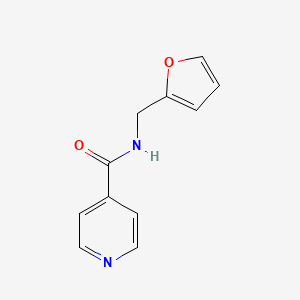
![4-[2-(2-Chlorophenyl)ethylamino]cinnoline-3-carbonitrile](/img/structure/B7546890.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]pyridine-3-carboxylic acid](/img/structure/B7546895.png)
![2-[(2-Fluorophenyl)methylsulfanyl]-1-methylimidazole](/img/structure/B7546907.png)
![N-[2,2,2-trichloro-1-(4-methylphenyl)ethyl]pyridin-4-amine](/img/structure/B7546911.png)
![N-(3-fluorobenzyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546919.png)
![Furan-2-yl-[4-(5-methylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]methanone](/img/structure/B7546922.png)
![N-[(2-methoxyphenyl)carbamothioyl]cyclobutanecarboxamide](/img/structure/B7546928.png)
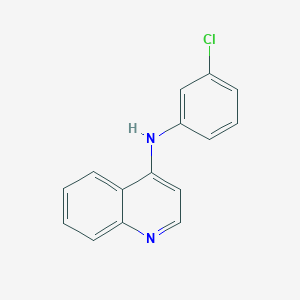
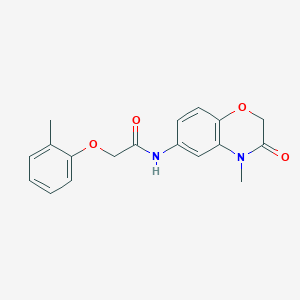
![N-cycloheptylpyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7546954.png)
![2-Hydroxy-4-[(2-oxo-1,3-dihydrobenzimidazol-5-yl)sulfonylamino]benzoic acid](/img/structure/B7546957.png)
![(2R)-2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylamino]-3-methylbutanoic acid](/img/structure/B7546960.png)